Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-, methyl ester
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Overview
Description
Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-, methyl ester is a compound that features a benzoic acid core with a tetrazole ring and an amino group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-, methyl ester typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc salts or indium (III) chloride can be employed to facilitate the cycloaddition reactions necessary for tetrazole formation .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-, alcohol.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and explosives.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-, methyl ester involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-[(5-nitro-1H-tetrazol-1-yl)methyl]-, methyl ester: Similar structure but with a nitro group instead of an amino group.
Benzoic acid, 4-[(5-methyl-1H-tetrazol-1-yl)methyl]-, methyl ester: Similar structure but with a methyl group instead of an amino group.
Uniqueness
Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-, methyl ester is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and electrostatic interactions. This can enhance its binding affinity to biological targets and improve its solubility in aqueous environments .
Properties
CAS No. |
62642-73-3 |
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Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
methyl 4-[(5-aminotetrazol-1-yl)methyl]benzoate |
InChI |
InChI=1S/C10H11N5O2/c1-17-9(16)8-4-2-7(3-5-8)6-15-10(11)12-13-14-15/h2-5H,6H2,1H3,(H2,11,12,14) |
InChI Key |
BVSDUGDNEIUQRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=NN=N2)N |
Origin of Product |
United States |
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